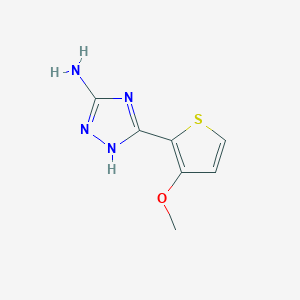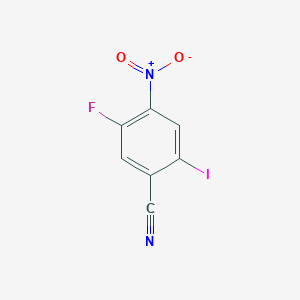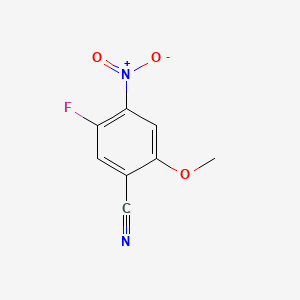
5-Fluoro-2-methoxy-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzonitrile typically involves the nitration of 5-Fluoro-2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 5-Fluoro-2-methoxybenzonitrile
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with different functional groups replacing the fluorine atom.
Reduction: 5-Fluoro-2-methoxy-4-aminobenzonitrile.
Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-2-methoxy-4-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzonitrile involves its interaction with molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence its binding affinity to biological targets. The methoxy group can modulate its solubility and reactivity. These combined effects contribute to its overall chemical behavior and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzonitrile: Lacks the nitro group, making it less reactive in redox reactions.
5-Fluoro-2-nitrobenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
2-Fluoro-5-nitrobenzonitrile: Different substitution pattern on the benzene ring, leading to variations in chemical properties.
Uniqueness
5-Fluoro-2-methoxy-4-nitrobenzonitrile is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H5FN2O3 |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-3-7(11(12)13)6(9)2-5(8)4-10/h2-3H,1H3 |
InChI Key |
FIIRFWWTVBVKOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




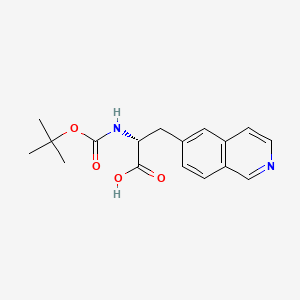
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)

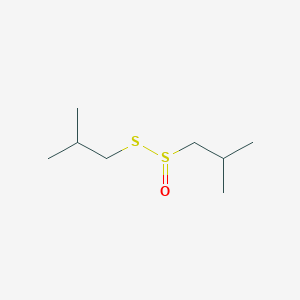
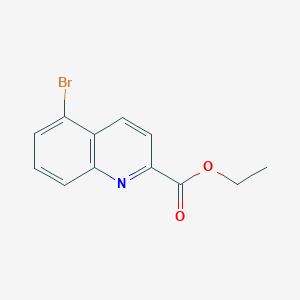

![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)

![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
